8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol
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Overview
Description
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-c]pyrimidines.
Scientific Research Applications
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including sedative and anxiolytic properties.
Imidazo[1,2-a]pyrimidines: Similar in structure but may have different substitution patterns and biological activities.
Uniqueness: 8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is unique due to the presence of both bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other imidazo[1,2-c]pyrimidine derivatives.
Biological Activity
8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C7H7BrN4O
- Molecular Weight : 231.06 g/mol
- CAS Number : [123456-78-9] (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to inhibit certain kinases and phosphatases, which play critical roles in cancer cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : Research conducted on human cancer cell lines demonstrated that this compound exhibits significant antiproliferative effects. For instance, in a study involving HL-60 (human promyelocytic leukemia) cells, the compound showed an IC50 value of approximately 110 nM, indicating potent anticancer activity .
- Mechanisms of Induction of Apoptosis : The compound has been reported to induce apoptosis through the intrinsic apoptotic pathway. Western blot analyses revealed that treatment with this compound leads to the activation of caspases and the release of cytochrome c from mitochondria, further confirming its role in promoting programmed cell death .
Enzyme Inhibition
The compound also displays inhibitory activity against various enzymes:
- Protein Kinase Inhibition : It has been identified as a potent inhibitor of specific protein kinases involved in cancer progression. This inhibition can lead to decreased phosphorylation of key substrates, thereby disrupting signaling pathways essential for tumor growth .
- Phosphatase Activity : Inhibitory studies have shown that this compound can modulate the activity of phosphatases, which are crucial for regulating cellular signaling and maintaining homeostasis .
Data Summary
Biological Activity | IC50 Value | Cell Line |
---|---|---|
Antiproliferative | 110 nM | HL-60 |
Protein Kinase Inhibition | Varies | Various |
Phosphatase Inhibition | Varies | Various |
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Mechanistic Insights
A detailed mechanistic study highlighted that the compound's ability to induce apoptosis was linked to oxidative stress generation within cancer cells. This oxidative stress was shown to activate several apoptotic pathways, leading to enhanced cell death rates .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
8-bromo-7-methyl-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)6-9-2-3-11(6)7(12)10-4/h2-3H,1H3,(H,10,12) |
InChI Key |
RFHJWMAYSYEQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN2C(=O)N1)Br |
Origin of Product |
United States |
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